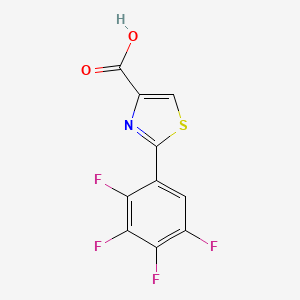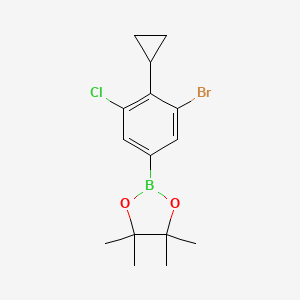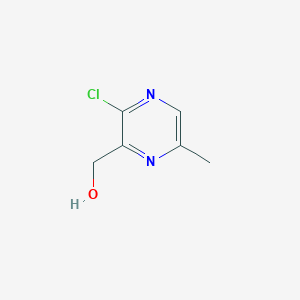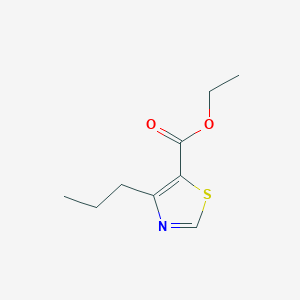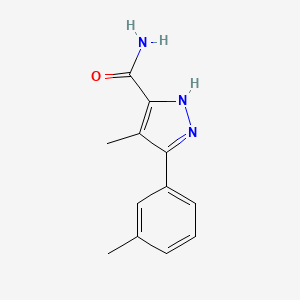
2-(3,4,5-Trimethoxyphenyl)-1H-imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4,5-Trimethoxyphenyl)-1H-imidazole-5-carbaldehyde is a compound that features a trimethoxyphenyl group attached to an imidazole ring with an aldehyde functional group. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to their pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxyphenyl)-1H-imidazole-5-carbaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4,5-trimethoxybenzoyl chloride and an appropriate imidazole derivative.
Introduction of the Aldehyde Group: The aldehyde group can be introduced through a Vilsmeier-Haack reaction, where the imidazole derivative is treated with DMF and POCl3 to form the desired aldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 2-(3,4,5-Trimethoxyphenyl)-1H-imidazole-5-carboxylic acid
Reduction: 2-(3,4,5-Trimethoxyphenyl)-1H-imidazole-5-methanol
Substitution: Various substituted imidazole derivatives depending on the reagent used.
Scientific Research Applications
2-(3,4,5-Trimethoxyphenyl)-1H-imidazole-5-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein binding due to its ability to interact with various biological targets.
Industry: The compound can be used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenethylamine: A positional isomer with similar pharmacological properties but different structural features.
2,4,5-Trimethoxyphenethylamine: Another positional isomer with distinct biological activities.
Combretastatin A-1: A compound with a trimethoxyphenyl group known for its anti-cancer properties.
Uniqueness
2-(3,4,5-Trimethoxyphenyl)-1H-imidazole-5-carbaldehyde is unique due to its combination of the trimethoxyphenyl group and the imidazole ring, which imparts distinct chemical reactivity and biological activity. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C13H14N2O4 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C13H14N2O4/c1-17-10-4-8(5-11(18-2)12(10)19-3)13-14-6-9(7-16)15-13/h4-7H,1-3H3,(H,14,15) |
InChI Key |
CCFISCSFBPCVOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC=C(N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


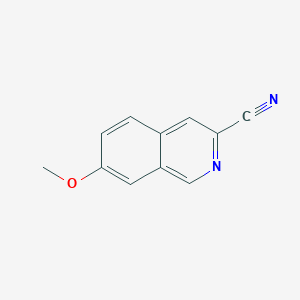
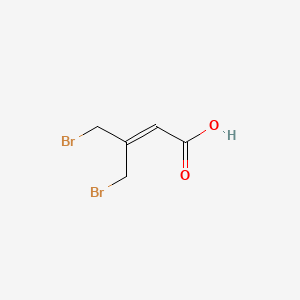
![5-Methylbenzo[b]thiophen-2-amine](/img/structure/B13677416.png)

![Ethyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B13677423.png)

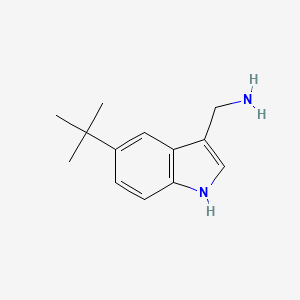
![3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13677441.png)
![1-[(3-Methyl-2-pyridyl)methyl]guanidine](/img/structure/B13677462.png)
